molecular formula C11H7Cl2NO2 B1361214 6,8-Dichloro-2-methylquinoline-4-carboxylic acid CAS No. 67059-22-7

6,8-Dichloro-2-methylquinoline-4-carboxylic acid

Cat. No.: B1361214
CAS No.: 67059-22-7
M. Wt: 256.08 g/mol
InChI Key: NHWSMEWGHBKRLI-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-methylquinoline-4-carboxylic acid (CAS 67059-22-7) is a multifunctional heterocyclic building block of significant interest in medicinal and synthetic chemistry. This compound belongs to the quinoline-4-carboxylic acid family, a class of molecules efficiently synthesized via the classic Pfitzinger reaction , which involves the condensation of isatin derivatives with carbonyl compounds under alkaline conditions . Its structure, featuring a carboxylic acid group at the 4-position and chloro substituents at the 6 and 8 positions, makes it a versatile precursor for further chemical transformations. The primary research value of this compound lies in its role as a key intermediate in the synthesis of complex molecules with potential bioactivity. Quinoline-4-carboxylic acids are established scaffolds in drug discovery, with derivatives exhibiting a range of pharmacological properties, including antibacterial, antiviral, and anticancer activities . The specific halogen pattern on this quinoline core allows for selective downstream functionalization, enabling researchers to construct diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is supplied for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6,8-dichloro-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-5-2-8(11(15)16)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWSMEWGHBKRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347356
Record name 6,8-dichloro-2-methylquinoline-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67059-22-7
Record name 6,8-dichloro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 6,8-Dichloro-2-methylquinoline-4-carboxylic Acid (CAS 67059-22-7)

[1][2][3][4][5][6]

Executive Summary & Chemical Identity

CAS 67059-22-7 corresponds to 6,8-Dichloro-2-methylquinoline-4-carboxylic acid .[1][2][3][4][5][6] This compound serves as a high-value heterocyclic building block in medicinal chemistry, specifically within the design of quinoline-based pharmacophores. Its structural rigidity and halogenated motifs make it a critical intermediate for synthesizing antiviral, antimalarial, and antibacterial agents, as well as novel GPCR modulators (e.g., NK3 antagonists).

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and application in drug development.

Chemical Specifications Table
PropertySpecification
Chemical Name 6,8-Dichloro-2-methylquinoline-4-carboxylic acid
CAS Registry Number 67059-22-7
Molecular Formula C₁₁H₇Cl₂NO₂
Molecular Weight 256.08 g/mol
Exact Mass 254.9854 Da
Appearance Off-white to light brown crystalline solid
Melting Point >280 °C (decomposition characteristic of quinoline acids)
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous alkali
pKa (Calculated) ~3.8 (Carboxylic acid moiety)

Synthesis & Manufacturing Protocol

The most robust synthetic route for CAS 67059-22-7 is the Pfitzinger Reaction , a condensation between a substituted isatin and a ketone under strong alkaline conditions. This method is preferred for its high atom economy and scalability.

Reaction Pathway

Precursors: 5,7-Dichloroisatin + Acetone Catalyst/Solvent: 33% KOH (aq), Ethanol Mechanism: Base-catalyzed ring opening of isatin to isatinate, followed by aldol condensation with the enolate of acetone, and subsequent cyclization/dehydration.

Step-by-Step Experimental Protocol

Note: All steps should be performed in a fume hood due to the use of strong bases and corrosive reagents.

  • Reagent Preparation:

    • Dissolve 5,7-Dichloroisatin (1.0 eq, e.g., 21.6 g) in Ethanol (100 mL).

    • Prepare a solution of Potassium Hydroxide (KOH) (6.0 eq) in water (33% w/v).

  • Condensation:

    • Add the isatin suspension to the KOH solution. The mixture will turn deep violet/red as the isatin ring opens to form the isatinate salt.

    • Add Acetone (3.0 eq) dropwise to the mixture while stirring vigorously.

    • Reflux the reaction mixture at 80°C for 12–18 hours. Monitor conversion via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Evaporate excess ethanol under reduced pressure.

    • Dilute the residue with water (200 mL) and wash with diethyl ether (2 x 50 mL) to remove unreacted neutral organic impurities.

  • Precipitation:

    • Cool the aqueous layer in an ice bath (0–5°C).

    • Acidify slowly with Glacial Acetic Acid or 2M HCl to pH 3–4. A thick precipitate of the target quinoline acid will form.

  • Purification:

    • Filter the solid and wash copiously with cold water to remove inorganic salts.

    • Recrystallize from Ethanol/DMF or Acetic Acid to yield high-purity crystals.

    • Yield Expectation: 75–85%.

Synthesis Workflow Diagram

The following diagram illustrates the Pfitzinger reaction logic flow for this specific derivative.

Gcluster_0Precursorscluster_1Reaction Conditionscluster_2Product IsolationIsatin5,7-Dichloroisatin(C8H3Cl2NO2)Base33% KOH (aq)Reflux 80°CIsatin->BaseAcetoneAcetone(C3H6O)Acetone->BaseIntermediateIsatinate Salt(Ring Opening)Base->IntermediateCondensationAcidificationAcidify to pH 3-4(HCl/AcOH)Intermediate->AcidificationCyclization & CoolingProduct6,8-Dichloro-2-methyl-quinoline-4-carboxylic acid(CAS 67059-22-7)Acidification->ProductPrecipitation

Figure 1: Synthesis workflow for CAS 67059-22-7 via the Pfitzinger reaction.

Applications in Drug Development

The 4-carboxyquinoline scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets.

Pharmacophore Utility
  • Antibacterial (DNA Gyrase Inhibition): The quinoline-4-carboxylic acid core mimics the structure of fluoroquinolones (e.g., ciprofloxacin), allowing it to intercalate into bacterial DNA or inhibit DNA gyrase/topoisomerase IV. The 6,8-dichloro substitution pattern enhances lipophilicity, improving cell membrane permeability.

  • Antimalarial Activity: Similar to chloroquine, derivatives of this acid can inhibit the polymerization of heme in Plasmodium parasites.

  • NK3 Receptor Antagonists: Amide derivatives of quinoline-4-carboxylic acids have been explored as Neurokinin-3 (NK3) receptor antagonists for treating schizophrenia and pulmonary disorders.

Biological Mechanism Diagram

The diagram below conceptualizes how the quinoline scaffold interacts with a generic receptor pocket, highlighting the role of the carboxylic acid and halogen substituents.

InteractionCOOHC4-Carboxylic Acid(H-Bond Donor/Acceptor)Target_Res1Receptor Basic Residue(e.g., Arg/Lys)COOH->Target_Res1Salt BridgeTarget_MetalMetal Ion Cofactor(e.g., Mg2+)COOH->Target_MetalChelationN_RingQuinoline Nitrogen(H-Bond Acceptor)N_Ring->Target_MetalCoordinationCl_Sub6,8-Dichloro Group(Hydrophobic/Halogen Bond)Target_PocketHydrophobic Pocket(Lipophilic Interaction)Cl_Sub->Target_PocketVan der Waals

Figure 2: Pharmacophore interaction map for 6,8-Dichloro-2-methylquinoline-4-carboxylic acid derivatives.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following analytical parameters.

NMR Spectroscopy (DMSO-d₆)
  • ¹H NMR: Expect aromatic signals for the quinoline ring protons at positions 3, 5, and 7.

    • δ 2.70 ppm (s, 3H): Methyl group at C2.

    • δ 7.8–8.5 ppm (m, 3H): Aromatic protons (H3, H5, H7). The H3 proton is typically a singlet due to the lack of adjacent protons if C2 is methylated and C4 is carboxylated.

    • δ 13.5–14.0 ppm (bs, 1H): Carboxylic acid proton (exchangeable with D₂O).

Mass Spectrometry
  • Method: ESI-MS (Negative Mode) is preferred for carboxylic acids.

  • Expected m/z:

    • [M-H]⁻ = 253.98 (Monoisotopic peak for ³⁵Cl)

    • Characteristic isotope pattern for two chlorine atoms (9:6:1 ratio for M, M+2, M+4).

References

  • MolCore Chemical Data. 6,8-Dichloro-2-methylquinoline-4-carboxylic acid Specifications. Retrieved from

  • PubChem Compound Summary. Quinoline-4-carboxylic acid derivatives. National Center for Biotechnology Information. Retrieved from

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction.[7] Chemistry of Heterocyclic Compounds.[8] (Standard reference for the synthesis methodology).

  • Wolf, C. et al. (2010). Generality of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids. Journal of Organic Chemistry.
  • Sigma-Aldrich.Safety Data Sheet (SDS)

Introduction to Cinchoninic Acids: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 6,8-Dichloro-2-methylcinchoninic Acid

For researchers, chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive, in-depth technical roadmap for the structural analysis of the hypothetical, yet plausible, compound 6,8-dichloro-2-methylcinchoninic acid . As direct literature on this specific molecule is not available, this document serves as a predictive guide, leveraging established principles and data from analogous substituted quinoline-4-carboxylic acids. We will proceed as if this novel compound has been synthesized and requires rigorous characterization.

Cinchoninic acid, systematically known as quinoline-4-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its discovery is historically linked to the oxidative degradation of cinchonine, an alkaloid from cinchona bark.[1] The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals. The synthesis of substituted cinchoninic acids is well-established, with classic methods like the Pfitzinger and Doebner reactions providing versatile routes to a wide array of derivatives.[1][3]

The subject of this guide, 6,8-dichloro-2-methylcinchoninic acid, presents a unique combination of substituents on the quinoline core: a methyl group at the 2-position and two chlorine atoms at the 6- and 8-positions. These substituents are expected to significantly influence the molecule's physicochemical properties and biological activity. The structural analysis of this compound requires a multi-pronged approach, employing a suite of modern analytical techniques to confirm its identity and purity.

Predicted Physicochemical Properties

A preliminary assessment of the structure allows for the prediction of key physicochemical properties, which can guide analytical method development.

PropertyPredicted Value
Molecular Formula C₁₁H₇Cl₂NO₂
Molecular Weight 272.09 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be sparingly soluble in water and more soluble in organic solvents like DMSO, DMF, and methanol.

The Analytical Workflow: A Step-by-Step Guide

The structural confirmation of 6,8-dichloro-2-methylcinchoninic acid would proceed through a logical workflow, beginning with spectroscopic methods to piece together the molecular puzzle and culminating in the definitive three-dimensional structure.

Structural_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Structural Elucidation cluster_validation Purity & Final Confirmation Synthesis Hypothetical Synthesis (e.g., Pfitzinger Reaction) MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Pattern Synthesis->MS Initial Analysis NMR NMR Spectroscopy - ¹H and ¹³C NMR - 2D NMR (COSY, HSQC, HMBC) MS->NMR IR Infrared (IR) Spectroscopy - Functional Group Analysis NMR->IR Purity Purity Assessment (HPLC, Elemental Analysis) IR->Purity XRay X-ray Crystallography - Absolute Structure Determination Final_Structure Confirmed Structure of 6,8-dichloro-2-methylcinchoninic acid XRay->Final_Structure Definitive 3D Structure Purity->XRay Purity->Final_Structure Confirmed Identity

Caption: A typical workflow for the structural elucidation of a novel compound.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry (MS) provides the molecular weight of the compound, offering the first piece of concrete evidence for a successful synthesis. Both low-resolution and high-resolution mass spectrometry (HRMS) are invaluable.

Expected Fragmentation Pattern

Under electron ionization (EI), quinoline-4-carboxylic acids typically exhibit characteristic fragmentation patterns, primarily involving the loss of the carboxylic acid group.[4][5] For 6,8-dichloro-2-methylcinchoninic acid, we can predict the following key fragmentation pathways:

  • Loss of the carboxyl radical: [M - COOH]⁺

  • Loss of carbon dioxide: [M - CO₂]⁺

  • Subsequent loss of HCl or Cl radical: From the dichlorinated quinoline ring.

  • Loss of hydrogen cyanide (HCN): A common fragmentation pathway for the quinoline ring itself.[4][5]

MS_Fragmentation M [M]⁺˙ m/z = 271/273/275 M_COOH [M - COOH]⁺ m/z = 226/228/230 M->M_COOH - COOH M_CO2 [M - CO₂]⁺˙ m/z = 227/229/231 M->M_CO2 - CO₂ M_Cl [M - Cl]⁺ m/z = 236/238 M->M_Cl - Cl Quinoline_Fragment Further Quinoline Ring Fragments M_COOH->Quinoline_Fragment M_CO2->Quinoline_Fragment

Caption: Predicted major fragmentation pathways for 6,8-dichloro-2-methylcinchoninic acid in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for accurate mass measurement.

  • Ionization: Employ both electrospray ionization (ESI) and electron ionization (EI) to obtain complementary data.

  • Data Acquisition: Acquire data in both positive and negative ion modes for ESI.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated mass of C₁₁H₇Cl₂NO₂. Analyze the isotopic pattern for the presence of two chlorine atoms. Identify and assign structures to the major fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] For 6,8-dichloro-2-methylcinchoninic acid, ¹H and ¹³C NMR, along with 2D NMR techniques, will be essential to assign all proton and carbon signals and confirm the substitution pattern.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of a substituted quinoline is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm.[7] The substituents on our target molecule will have predictable effects on the chemical shifts of the quinoline protons:

  • 2-Methyl Group: A singlet integrating to 3H, likely in the range of 2.5-3.0 ppm.

  • Aromatic Protons:

    • The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group will deshield protons in the pyridine ring.

    • The chlorine atoms at positions 6 and 8 will also influence the chemical shifts of the protons on the benzene ring through their inductive and mesomeric effects.

    • We expect to see three aromatic protons: H-3, H-5, and H-7.

    • H-3 will likely be a singlet or a narrow doublet due to coupling with the methyl group.

    • H-5 and H-7 will appear as doublets, coupled to each other (meta-coupling).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework. Key predicted signals include:

  • Carboxylic Acid Carbon: Around 165-175 ppm.

  • Quaternary Carbons: C-2, C-4, C-6, C-8, C-8a, and C-4a. The carbons attached to chlorine (C-6 and C-8) will be significantly affected.

  • Methine Carbons: C-3, C-5, and C-7.

  • Methyl Carbon: A signal in the aliphatic region, typically around 15-25 ppm.

2D NMR Spectroscopy

To unambiguously assign all signals, 2D NMR experiments are crucial:

  • COSY (Correlation Spectroscopy): Will reveal the coupling network between protons, for instance, the coupling between H-5 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary carbons and confirming the overall connectivity. For example, correlations from the methyl protons to C-2 and C-3 would confirm the position of the methyl group.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Subsequently, run 2D COSY, HSQC, and HMBC experiments.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the coupling patterns and chemical shifts to assign the protons. Use the 2D spectra to confirm the assignments and elucidate the complete molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a quick and simple method to identify the presence of key functional groups.

Expected IR Absorption Bands
  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=C and C=N stretches (aromatic rings): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-Cl stretches: In the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

X-ray Crystallography: The Definitive Structure

For a crystalline solid, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.[8] This technique can confirm the connectivity, stereochemistry, and intermolecular interactions in the solid state.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates and molecular geometry.

Conclusion

The structural analysis of a novel compound like 6,8-dichloro-2-methylcinchoninic acid requires a systematic and multi-faceted analytical approach. By combining the insights from mass spectrometry, one- and two-dimensional NMR spectroscopy, and infrared spectroscopy, a confident structural assignment can be made. For a crystalline material, single-crystal X-ray crystallography provides the ultimate confirmation of the molecular structure. This guide provides the theoretical basis and practical protocols for researchers to successfully elucidate the structure of this and other related novel molecules, ensuring the scientific rigor required in modern drug discovery and development.

References

  • Nová, M., & Dvořák, D. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4), 533-537.
  • Organic Syntheses. Cinchoninic acid, 2-hydroxy-. [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press.
  • Synthesis and spectral data for cinchoninic acids. (1972). Journal of Heterocyclic Chemistry, 9(4), 879-882.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (2012). UNCW Institutional Repository.
  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (1998).
  • 2-Substituted cinchoninic acids as intermediates in quinolinemethanol syntheses. (1971). Journal of Medicinal Chemistry, 14(3), 206-211.
  • PubChem. Cinchoninic acid, 2-(3-pyridyl)-. [Link]

  • Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 269-281.
  • PubChem. Cinchoninic acid, 6-methyl-2-(3-pyridyl)-. [Link]

  • PhytoBank. Showing quinoline-4-carboxylic acid (PHY0156675). [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • X‐Ray crystal structure of compound 1 f. (n.d.).
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
  • An X-ray crystallographic study of the chemical denaturation of ₋ga₋s-chymotrypsin. (1978). CaltechTHESIS.
  • Powder X-ray diffraction pattern of the compounds obtained
  • Wikipedia. X-ray crystallography. [Link]

Sources

The Unexplored Potential: A Technical Guide to the Biological Activity of 6,8-Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, is one such "privileged structure".[1] Its derivatives are ubiquitous, found in natural alkaloids like quinine and in a vast portfolio of synthetic drugs with applications spanning antimalarial, antibacterial, and anticancer therapies.[2][3] The strategic placement of substituents on the quinoline ring is a key determinant of a derivative's pharmacological profile. Halogenation, in particular, is a time-honored strategy to modulate a compound's lipophilicity, metabolic stability, and electronic properties, often enhancing its biological efficacy.

While extensive research has focused on derivatives like 7-chloroquinolines (e.g., chloroquine) and even 6,8-dibromoquinolines, the 6,8-dichloroquinoline core remains a comparatively underexplored chemical space.[4][5] This guide, therefore, adopts a predictive and application-focused approach. By synthesizing data from structurally analogous compounds and established biochemical principles, we will delineate the probable biological activities of 6,8-dichloroquinoline derivatives, propose robust synthetic and screening protocols, and chart a course for future research in this promising area.

Part 1: Synthesis of the 6,8-Dichloroquinoline Core

The generation of a novel compound library begins with a reliable and efficient synthesis of the core scaffold. For 6,8-dichloroquinoline, a logical and established approach is a modification of the Gould-Jacobs reaction, which is a versatile method for quinoline synthesis. The causality of this choice lies in the commercial availability of the starting material, 3,5-dichloroaniline, and the reaction's tolerance for a variety of substituents.

The proposed synthetic pathway involves the condensation of 3,5-dichloroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent saponification and decarboxylation to yield 6,8-dichloro-4-hydroxyquinoline. This intermediate is pivotal, as the 4-hydroxy group can be readily converted to a 4-chloro group, which then serves as a reactive handle for nucleophilic substitution to introduce diverse side chains, such as the amino groups critical for antimalarial and certain anticancer activities.[5][6]

Experimental Protocol: Synthesis of 6,8-Dichloro-4-chloroquinoline

This protocol outlines a two-step process to generate the key intermediate for further derivatization.

Step 1: Synthesis of 6,8-Dichloro-4-hydroxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichloroaniline (1 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.).

  • Initial Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step forms the anilinomalonate intermediate.

  • Cyclization: Add the reaction mixture to a high-boiling point solvent such as diphenyl ether. Heat the solution to 250°C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the quinoline ring system.

  • Isolation: Allow the mixture to cool to room temperature. The product, 6,8-dichloro-4-hydroxyquinoline-3-carboxylate, will precipitate. Filter the solid and wash with a non-polar solvent like hexane to remove the diphenyl ether.

  • Hydrolysis & Decarboxylation: Reflux the isolated solid in an aqueous solution of sodium hydroxide (10-15%) for 2-4 hours to saponify the ester. Cool the solution and acidify with hydrochloric acid to a pH of ~5-6. The 6,8-dichloro-4-hydroxyquinoline product will precipitate. Filter, wash with water, and dry.

Step 2: Chlorination of the 4-Hydroxy Group

  • Reaction Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 6,8-dichloro-4-hydroxyquinoline (1 equiv.) in phosphorus oxychloride (POCl₃, 5-10 equiv.).

  • Reaction: Gently reflux the mixture for 2-4 hours. The suspension should dissolve as the reaction proceeds.

  • Work-up: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium carbonate) to precipitate the crude product. Extract the product into an organic solvent such as dichloromethane or chloroform.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 4,6,8-trichloroquinoline can be purified by column chromatography (silica gel) or recrystallization.

Visualization of Synthetic Workflow

G cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Chlorination A 3,5-Dichloroaniline + Diethyl Ethoxymethylenemalonate B Heat (120-130°C) Condensation A->B C Anilinomalonate Intermediate B->C D Diphenyl Ether Heat (250°C) Cyclization C->D E Saponification & Decarboxylation (NaOH, then HCl) D->E F 6,8-Dichloro-4-hydroxyquinoline E->F G 6,8-Dichloro-4-hydroxyquinoline H Reflux in POCl₃ G->H I Quench on Ice Neutralize & Extract H->I J Purification I->J K 4,6,8-Trichloroquinoline J->K

Caption: Synthetic route to the key 4,6,8-trichloroquinoline intermediate.

Part 2: Projected Biological Activities and Mechanisms of Action

Direct experimental data on 6,8-dichloroquinoline derivatives is sparse in public literature. However, a robust, evidence-based projection of their biological potential can be formulated by examining structurally related dihaloquinolines. The substitution pattern—specifically the presence of electron-withdrawing chlorine atoms at positions 6 and 8—is expected to significantly influence the molecule's interaction with biological targets.

Anticancer Potential

The quinoline scaffold is a cornerstone of many anticancer agents, acting through mechanisms such as kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[2][7] The introduction of two chlorine atoms is anticipated to enhance cytotoxicity compared to non-halogenated analogs.

Probable Mechanism of Action: Apoptosis Induction via Topoisomerase II Inhibition Many quinoline-based anticancer drugs function as topoisomerase inhibitors.[7] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase complex, these inhibitors lead to double-strand breaks in DNA, which, if not repaired, trigger the intrinsic apoptotic pathway. This cascade involves the activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death. The electron-withdrawing nature of the chlorine atoms on the 6,8-dichloroquinoline ring likely enhances the molecule's ability to intercalate into DNA or bind to the enzyme's active site, potentiating this effect.[8]

Visualization of Proposed Anticancer Mechanism

G A 6,8-Dichloroquinoline Derivative C Stabilization of DNA-Topo II Complex A->C B Topoisomerase II B->C D DNA Double-Strand Breaks C->D E Activation of ATM/ATR Kinases D->E F p53 Activation E->F G Bax Upregulation F->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Apoptosome Formation (Apaf-1, Caspase-9) I->J K Caspase-3 Activation J->K L Apoptosis K->L

Caption: Proposed apoptotic pathway induced by 6,8-dichloroquinoline derivatives.

Comparative Cytotoxicity Data of Related Dihaloquinolines To substantiate the anticancer potential, the following table summarizes the cytotoxic activity of structurally similar compounds against various human cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
7-Chloroquinoline DerivativesHeLa (Cervical)>50 (unmodified)[9]
7-Chloroquinoline DerivativesHeLa (Cervical)8.9 ± 1.2 (modified)[9]
Quinolinequinone AnalogsMCF7 (Breast)Low Micromolar[10]
Quinolinequinone AnalogsHCT-116 (Colon)Low Micromolar[10]
StyrylquinolinesSW620 (Metastatic Colon)6.4 - 28.9[11]

This table illustrates that modifications to the basic chloroquinoline structure can yield potent anticancer agents, supporting the rationale for investigating novel 6,8-dichloro derivatives.

Antimicrobial Activity

Halogenated quinolines have a long history as antimicrobial agents.[1] Their mechanism often involves the inhibition of essential bacterial enzymes or disruption of cellular processes.

Probable Mechanism of Action: DNA Gyrase Inhibition A primary target for quinolone-class antibiotics is bacterial DNA gyrase (a type II topoisomerase), which is essential for bacterial DNA replication, repair, and transcription.[4] By binding to the enzyme-DNA complex, these compounds prevent the re-ligation of cleaved DNA strands, leading to a bactericidal effect. The lipophilic character imparted by the two chlorine atoms in 6,8-dichloroquinoline derivatives would likely enhance cell wall penetration, a critical first step for antibacterial action, particularly against Gram-positive bacteria.[12][13]

Comparative Antimicrobial Data of Related Chloroquinolines The following table presents the antimicrobial activity of related chloroquinoline compounds, quantified by the Minimum Inhibitory Concentration (MIC).

Compound ClassBacterial StrainMIC (µg/mL)Reference
2,7-dichloroquinoline-3-carbonitrileS. aureus11.00 ± 0.03 (Zone of Inhibition)[4][12]
2,7-dichloroquinoline-3-carbonitrileP. aeruginosa11.00 ± 0.03 (Zone of Inhibition)[4][12]
7-chloro-2-ethoxyquinoline-3-carbaldehydeE. coli12.00 ± 0.00 (Zone of Inhibition)[4][12]
N-methylbenzoindolo[3,2-b]-quinolineE. faecium (VRE)4[14]

This data demonstrates the broad-spectrum potential of chloroquinoline scaffolds against both Gram-positive and Gram-negative bacteria, including resistant strains.

Part 3: Core Methodologies for Biological Evaluation

To validate the projected biological activities, rigorous and standardized in vitro assays are essential. The following protocols represent the gold standard for initial screening of anticancer and antimicrobial potential.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9] The choice of this assay is based on its robustness, high-throughput capability, and extensive validation in drug discovery.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6,8-dichloroquinoline test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualization of MTT Assay Workflow

A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Add Serial Dilutions of 6,8-Dichloroquinoline Derivatives B->C D Incubate 48-72h (Compound Exposure) C->D E Add MTT Reagent (Yellow) D->E F Incubate 3-4h E->F G Viable Cells Convert MTT to Formazan (Purple) F->G H Solubilize Formazan Crystals (e.g., DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability & Determine IC₅₀ I->J

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Its advantage lies in providing a quantitative result (the lowest concentration that inhibits visible growth) and its suitability for high-throughput screening.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 6,8-dichloroquinoline compounds in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This halves the concentration of the compounds to the final desired test concentrations.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A colorimetric indicator like resazurin can also be added to aid in determining viability.

Part 4: Future Perspectives & Conclusion

The 6,8-dichloroquinoline scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Based on robust structure-activity relationship data from closely related dihaloquinoline analogs, derivatives of this core are strongly predicted to exhibit significant anticancer and antimicrobial properties.

The path forward is clear:

  • Synthesis: A focused synthetic effort is required to generate a diverse library of 6,8-dichloroquinoline derivatives, exploring various substitutions at the 2, 4, and other available positions.

  • Screening: This library must be subjected to a systematic screening cascade, beginning with the in vitro cytotoxicity and antimicrobial assays detailed in this guide.

  • Mechanism Elucidation: Promising "hit" compounds should be advanced to mechanism-of-action studies to confirm their interaction with targets like topoisomerases or DNA gyrase.

  • ADMET Profiling: Lead candidates must undergo evaluation for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the established principles of medicinal chemistry and employing the rigorous experimental frameworks outlined here, researchers can effectively unlock the therapeutic potential of 6,8-dichloroquinoline derivatives, paving the way for a new generation of potent drugs to combat cancer and infectious diseases.

References

  • Canadian Journal of Chemistry. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available at: [Link]

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  • Semantic Scholar. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Available at: [Link]

  • HETEROCYCLES. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Available at: [Link]

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  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Available at: [Link]

  • PLOS One. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Available at: [Link]

  • RSC Advances. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

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  • ResearchGate. (n.d.). Molecular arrangement in 6-chloro-7-(2-cyanoethoxy)-5,8-quinolinedione.... Available at: [Link]

  • National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available at: [Link]

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  • PubMed. (2023). Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer. Available at: [Link]

  • MDPI. (2022). Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells. Available at: [Link]

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Methodological & Application

Application Note & Protocols: Synthesis of Amide Derivatives of 6,8-Dichloro-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Specifically, derivatives of quinoline-4-carboxylic acid are of significant interest due to their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This guide provides researchers, scientists, and drug development professionals with detailed protocols and expert insights for the synthesis of amide derivatives from 6,8-dichloro-2-methylquinoline-4-carboxylic acid. We will explore several robust methods for amide bond formation, explaining the chemical principles behind each protocol to empower researchers to make informed decisions for their specific synthetic targets.

Introduction: The Significance of Quinoline Carboxamides

Quinoline-4-carboxamides represent a privileged class of molecules in drug discovery. The amide linkage provides a key hydrogen bonding motif and a synthetically versatile point for molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). The parent molecule, 6,8-dichloro-2-methylquinoline-4-carboxylic acid, combines the rigid, heterocyclic quinoline core with halogen substituents that can modulate lipophilicity and metabolic stability, making its amide derivatives promising candidates for novel therapeutics.[4] Recent studies have highlighted the potential of quinoline carboxamides as potent inhibitors of critical biological targets, such as VEGFR-2 in cancer angiogenesis and bacterial enzymes.[5] This document serves as a practical guide to navigate the synthesis of these high-value compounds.

The Fundamental Chemistry of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is generally inefficient. The basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[6][7][8][9] Therefore, synthetic strategies rely on the activation of the carboxylic acid , converting the hydroxyl group into a better leaving group and increasing the electrophilicity of the carbonyl carbon.[10][11][12] This activated intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.

Several classes of reagents have been developed for this purpose:

  • Carbodiimides (e.g., EDC, DCC): These reagents form a highly reactive O-acylisourea intermediate. Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization.[13][14]

  • Acyl Halogenating Agents (e.g., SOCl₂, Oxalyl Chloride): These convert the carboxylic acid into a highly reactive acyl chloride, which readily reacts with amines.[8][15]

  • Uronium/Guanidinium Salts (e.g., HATU, HBTU): These are powerful activating agents that form active esters, enabling efficient coupling even for challenging substrates like sterically hindered amines or electron-deficient anilines.[16]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_byproduct Byproduct Formation Acid R-COOH (Carboxylic Acid) Intermediate R-CO-LG (Activated Intermediate) Acid->Intermediate Activation Activator Activating Agent (e.g., EDC, SOCl₂, HATU) Activator->Intermediate Amine R'-NH₂ (Amine) Amide R-CO-NHR' (Amide Product) Amine->Amide Coupling Intermediate2->Amide Nucleophilic Attack Byproduct Leaving Group Byproduct Intermediate3->Byproduct Elimination

Caption: General workflow for amide bond synthesis via carboxylic acid activation.

Synthetic Protocols for Amide Derivatives

The following section details three reliable and widely applicable protocols for coupling various amines with 6,8-Dichloro-2-methylquinoline-4-carboxylic acid. The choice of method will depend on the reactivity of the amine, scale of the reaction, and desired purity profile.

Protocol 1: EDC/HOBt Mediated Coupling (Standard & Mild Conditions)

Principle: This is one of the most common methods in medicinal chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is added to form an active ester intermediate, which improves efficiency and minimizes potential racemization if chiral amines are used.[13][14][17] The byproducts are water-soluble, simplifying purification.

Materials & Reagents

ReagentFormulaMW ( g/mol )Molar Eq.
6,8-Dichloro-2-methylquinoline-4-carboxylic acidC₁₁H₇Cl₂NO₂256.081.0
Amine (Primary or Secondary)R-NH₂ or R₂-NHVariable1.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)C₈H₁₇N₃155.241.2
HOBt (1-Hydroxybenzotriazole)C₆H₅N₃O135.131.2
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.0-3.0
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.09Solvent

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6,8-Dichloro-2-methylquinoline-4-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.0-3.0 eq) to the stirring mixture. Causality: DIPEA is a non-nucleophilic base used to neutralize any hydrochloride salts present (if the amine is an HCl salt) and to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.[18]

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Proceed to the general work-up and purification protocol (Section 4).

Protocol 2: Acyl Chloride Formation & Amination (Robust & High-Yielding)

Principle: This two-step, one-pot procedure involves the conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[15] The intermediate acyl chloride is not isolated but is directly reacted with the amine in the presence of a base to yield the final amide. This method is often faster and highly effective for a broad range of amines.

Materials & Reagents

ReagentFormulaMW ( g/mol )Molar Eq.
6,8-Dichloro-2-methylquinoline-4-carboxylic acidC₁₁H₇Cl₂NO₂256.081.0
Thionyl Chloride (SOCl₂)SOCl₂118.972.0
Amine (Primary or Secondary)R-NH₂ or R₂-NHVariable1.5
Triethylamine (TEA) or PyridineC₆H₁₅N or C₅H₅N101.19/79.103.0
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Solvent
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.09Catalyst

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, suspend 6,8-Dichloro-2-methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Add a catalytic amount of anhydrous DMF (1-2 drops). Causality: DMF catalyzes the formation of the acyl chloride via the Vilsmeier-Haack reagent.

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

  • Heat the mixture to reflux (approx. 40 °C) for 1-2 hours. The reaction mixture should become a clear solution, indicating the formation of the acyl chloride.

  • Cool the reaction to 0 °C and carefully evaporate the excess SOCl₂ and DCM under reduced pressure.

  • Re-dissolve the crude acyl chloride residue in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.

  • Slowly add the amine solution dropwise to the stirring acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Proceed to the general work-up and purification protocol (Section 4).

Protocol 3: HATU Mediated Coupling (For Challenging Substrates)

Principle: HATU is a uronium salt-based coupling reagent that is highly effective for difficult couplings, including those with sterically hindered or electron-poor amines where other methods may fail.[16] It reacts with the carboxylic acid to form a highly reactive acyl-tetramethyluronium species, leading to rapid amide formation.

Materials & Reagents

ReagentFormulaMW ( g/mol )Molar Eq.
6,8-Dichloro-2-methylquinoline-4-carboxylic acidC₁₁H₇Cl₂NO₂256.081.0
Amine (Primary or Secondary)R-NH₂ or R₂-NHVariable1.1
HATUC₁₀H₁₅F₆N₆OP380.231.2
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.0
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.09Solvent

Step-by-Step Methodology:

  • In a dry flask under an inert atmosphere, dissolve 6,8-Dichloro-2-methylquinoline-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise.

  • Stir the reaction at room temperature for 1-4 hours. Insight: HATU-mediated reactions are typically much faster than EDC couplings. Monitor closely with TLC after 30 minutes.

  • Once the reaction is complete, proceed to the general work-up and purification protocol (Section 4).

General Experimental Workflow & Characterization

G start Reaction Setup (Protocols 1, 2, or 3) monitor Reaction Monitoring (TLC) start->monitor workup Aqueous Work-up (Quench & Extract) monitor->workup Reaction Complete dry Dry & Concentrate (Na₂SO₄ / MgSO₄) workup->dry purify Purification (Flash Chromatography) dry->purify characterize Characterization (NMR, MS, IR) purify->characterize product Pure Amide Product characterize->product

Caption: Standard experimental workflow from reaction to final product characterization.

General Aqueous Work-up Protocol:

  • Upon reaction completion (as determined by TLC), pour the reaction mixture into a separatory funnel containing water or a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers and wash sequentially with 1N HCl (to remove basic impurities), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude amide is typically purified using flash column chromatography on silica gel. A solvent system gradient (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) is used to elute the product, with the polarity being optimized based on the specific amide's properties as determined by TLC analysis.

Characterization: The identity and purity of the final amide derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of the amide carbonyl stretch (typically ~1650 cm⁻¹).

Protocol Comparison

FeatureProtocol 1: EDC/HOBtProtocol 2: Acyl ChlorideProtocol 3: HATU
Reagents EDC, HOBt, DIPEASOCl₂, TEA/PyridineHATU, DIPEA
Conditions Mild (0 °C to RT)Harsher (Reflux required)Mild (0 °C to RT)
Reaction Time 12-24 hours3-6 hours1-4 hours
Advantages Mild conditions, water-soluble byproducts, good for sensitive substrates.Cost-effective, high reactivity, generally high yields.Very fast, highly efficient for difficult substrates.
Disadvantages Slower, potential for side reactions without HOBt.Harsh reagent (SOCl₂), generates corrosive HCl byproduct.Expensive reagent, byproducts can complicate purification.

Conclusion

The synthesis of amide derivatives of 6,8-Dichloro-2-methylquinoline-4-carboxylic acid is a critical step in the development of novel therapeutic candidates. This guide provides three robust, field-proven protocols that cater to a variety of synthetic needs. By understanding the underlying chemical principles of carboxylic acid activation and the specific advantages of each method—from the mild and reliable EDC/HOBt coupling to the rapid and powerful HATU-mediated reaction—researchers can efficiently synthesize diverse libraries of quinoline carboxamides for biological evaluation. The successful characterization and purification of these compounds will pave the way for further investigation into their promising pharmacological activities.

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Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Group on Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The functionalization of quinoline carboxylic acids, particularly at the carboxylic acid moiety, is a critical step in the synthesis of diverse compound libraries for drug discovery and materials science. This guide provides an in-depth exploration of the primary methods for converting the carboxylic acid group on a quinoline ring into more complex functionalities, with a focus on the synthesis of amides and esters. We will delve into the mechanistic rationale behind reagent selection, provide detailed, field-proven laboratory protocols, and offer insights into overcoming common synthetic challenges. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and reproducible methods for quinoline derivatization.

Introduction: The Quinoline Carboxylic Acid as a Versatile Synthetic Hub

Quinoline and its derivatives are renowned for their broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][3] The carboxylic acid group, often installed at the 2-, 3-, or 4-position of the quinoline ring, serves as a versatile synthetic handle. Its conversion into amides, esters, and other derivatives allows for the systematic modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. This fine-tuning is paramount for optimizing pharmacokinetic and pharmacodynamic profiles in drug candidates.[4]

This guide focuses on the two most pivotal transformations of the quinoline carboxylic acid group:

  • Amide Bond Formation: Creating a stable, planar linkage crucial for mimicking peptide bonds and establishing key interactions with biological targets.

  • Esterification: Introducing a variety of alkoxy groups to modulate polarity and metabolic stability.

We will explore multiple protocols for each transformation, from classic methods to modern coupling strategies, enabling scientists to select the optimal approach based on substrate reactivity, scale, and desired purity.

Core Strategy 1: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to overcome a significant kinetic barrier.[5] Direct heating of a carboxylic acid-amine salt is possible but often requires harsh conditions unsuitable for complex molecules.[5] Therefore, two primary strategies are employed in the laboratory: activation via an acyl chloride intermediate or direct one-pot coupling using specialized reagents.

Method A: Two-Step Synthesis via Acyl Chloride Intermediate

This robust, traditional method involves converting the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] The isolated or in situ generated acyl chloride then readily reacts with an amine to form the amide.

Causality and Experimental Choices:

  • Reagent Selection: Thionyl chloride (SOCl₂) is cost-effective and its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[1][7] Oxalyl chloride is often used for more sensitive substrates as it reacts under milder conditions (room temperature), and its byproducts (CO, CO₂, HCl) are also gaseous.[8] A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride or SOCl₂ to form the Vilsmeier reagent in situ, which is the active catalytic species.[1][6]

  • Solvent: Anhydrous, inert solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are essential to prevent hydrolysis of the highly reactive acyl chloride intermediate.[6]

  • Base: In the second step, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to scavenge the HCl generated during the reaction.[6] This prevents the protonation and deactivation of the amine nucleophile.

Step 1: Formation of Quinoline-4-carbonyl chloride

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add quinoline-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Suspend the acid in excess thionyl chloride (SOCl₂, 10-15 eq) or in anhydrous toluene (approx. 0.2 M) containing oxalyl chloride (2.0 eq). If using SOCl₂, add one drop of anhydrous DMF.

  • Reaction:

    • For SOCl₂: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours.

    • For oxalyl chloride: Stir at room temperature for 2-4 hours.

  • Monitoring: The reaction is complete upon cessation of gas evolution and dissolution of the starting material.

  • Work-up: Remove the excess chlorinating agent in vacuo. The resulting crude quinoline-4-carbonyl chloride, often a solid, can be used directly in the next step.

Step 2: Amine Coupling

  • Setup: Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

  • Amine Solution: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and TEA or DIPEA (2.5 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Completion: After the addition, allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.[6]

dot

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amine Coupling start1 Quinoline-4-carboxylic Acid reagent1 + SOCl₂ or (COCl)₂ + cat. DMF start1->reagent1 process1 Reflux or RT Anhydrous Solvent (e.g., Toluene) reagent1->process1 intermediate Quinoline-4-carbonyl Chloride (Crude) process1->intermediate process2 Anhydrous DCM 0 °C to RT intermediate->process2 amine Amine (R-NH₂) + Base (e.g., TEA) amine->process2 workup Aqueous Workup & Purification process2->workup product Quinoline-4-carboxamide workup->product

Caption: Workflow for Two-Step Amide Synthesis via Acyl Chloride.

Method B: One-Pot Synthesis with Coupling Reagents

Modern amide synthesis largely relies on coupling reagents that activate the carboxylic acid in situ in the presence of the amine.[9] This one-pot approach is generally milder, faster, and more tolerant of sensitive functional groups than the acyl chloride method.

Causality and Experimental Choices:

  • Coupling Reagents: These are broadly categorized into carbodiimides (e.g., EDC, DCC) and uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP).[9][10]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide. Its primary advantage is that the urea byproduct is also water-soluble and easily removed during aqueous workup.[5][11]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient uronium salt-based reagent known for rapid reaction times and low rates of racemization, making it ideal for chiral substrates.[10][11]

  • Additives: Carbodiimide reactions are often supplemented with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives intercept the initial highly reactive O-acylisourea intermediate to form a more stable active ester, which suppresses side reactions and minimizes racemization.[11][12] HATU already contains the HOAt moiety within its structure.

  • Base: A non-nucleophilic organic base (DIPEA or TEA) is essential to deprotonate the carboxylic acid and neutralize any acidic species formed during the reaction.[11]

  • Solvent: Polar aprotic solvents like DMF or DCM are standard choices as they effectively dissolve the reactants and reagents.[6]

  • Setup: In a dry round-bottom flask under an inert atmosphere, combine quinoline-2-carboxylic acid (1.0 eq), HATU (1.2 eq), and the desired amine (1.1 eq).

  • Solvent: Dissolve the mixture in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the consumption of the carboxylic acid by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash sequentially with saturated NaHCO₃ (aq), water, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[11][13]

dot

G start_materials Quinoline-2-carboxylic Acid + Amine (R-NH₂) reagents Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) start_materials->reagents reaction_conditions Anhydrous Solvent (e.g., DMF) 0 °C to RT reagents->reaction_conditions monitoring Monitor by TLC/LC-MS reaction_conditions->monitoring workup Aqueous Workup & Purification monitoring->workup product Quinoline-2-carboxamide workup->product

Caption: Workflow for One-Pot Amide Coupling.

Data Summary: Comparison of Common Amide Coupling Reagents
Reagent SystemKey AdvantagesCommon DisadvantagesTypical Conditions
SOCl₂ / (COCl)₂ High reactivity, inexpensive, gaseous byproducts.Harsh conditions, sensitive functional groups may not be tolerated, two-step process.Reflux in neat SOCl₂ or RT in DCM/(COCl)₂.[6][8]
EDC / HOBt Water-soluble urea byproduct (easy removal), mild conditions.Slower than uronium salts, potential for racemization without HOBt.DMF or DCM, 0 °C to RT, with DIPEA/TEA.[11][12]
HATU / DIPEA Very fast, low racemization, high yields, effective for hindered substrates.Expensive, byproduct removal requires chromatography.DMF or DCM, 0 °C to RT.[3][11]
DCC / DMAP Effective and inexpensive for simple substrates.Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove completely.DCM, 0 °C to RT.[5]

Core Strategy 2: Esterification

Esterification of quinoline carboxylic acids is another fundamental transformation, typically achieved via acid catalysis with an excess of alcohol (Fischer Esterification) or through activation with coupling reagents for more sensitive or sterically hindered substrates (Steglich Esterification).

Method C: Fischer Esterification

The Fischer esterification is a classic, acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[14] To achieve high yields, the equilibrium must be shifted towards the product, usually by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it forms.[15]

Causality and Experimental Choices:

  • Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[4][14]

  • Reaction Conditions: The reaction is typically run at reflux in the alcohol solvent to drive the reaction forward. For less volatile alcohols, an azeotropic distillation setup (e.g., a Dean-Stark apparatus) with a solvent like toluene can be used to remove water.[15]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add quinoline-3-carboxylic acid (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., methanol or ethanol) in large excess, acting as both reactant and solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a 10 mmol scale reaction).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, remove the excess alcohol in vacuo. Dissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic solution carefully with saturated NaHCO₃ (aq) to neutralize the acid catalyst, followed by water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by column chromatography or distillation.[15]

Method D: Steglich Esterification

For substrates that are sensitive to strong acid and high temperatures, or for coupling with sterically hindered alcohols (like tert-butanol), the Steglich esterification is the method of choice.[16] It utilizes a carbodiimide (DCC or EDC) for activation and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Causality and Experimental Choices:

  • Activation: DCC or EDC activates the carboxylic acid to form the O-acylisourea intermediate.

  • Catalysis: DMAP is a hyper-nucleophilic acylation catalyst. It intercepts the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[16][17] This catalytic cycle is highly efficient, even for less reactive alcohols.

  • Setup: To a round-bottom flask, add 2-phenylquinoline-4-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Solvent: Dissolve the components in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-12 hours.

  • Monitoring: Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Purification: Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography.[17]

dot

G cluster_fischer Method C: Fischer Esterification cluster_steglich Method D: Steglich Esterification start1 Quinoline-3-COOH reagent1 + Excess Alcohol (R-OH) + cat. H₂SO₄ start1->reagent1 process1 Reflux reagent1->process1 product1 Quinoline-3-COOR process1->product1 start2 Quinoline-4-COOH reagent2 + Alcohol (R-OH) + DCC / cat. DMAP start2->reagent2 process2 DCM, 0 °C to RT reagent2->process2 product2 Quinoline-4-COOR process2->product2

Caption: Comparison of Esterification Workflows.

Troubleshooting and Strategic Considerations

  • Low Yields in Amide Coupling: If yields are low, ensure all reagents and solvents are anhydrous. For EDC couplings, confirm that the pH is not too acidic, as this can protonate the amine. Pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can sometimes improve results.[11]

  • Byproduct Removal: The choice of coupling reagent can significantly impact purification. EDC is preferred when aqueous workup is sufficient. For DCC, careful filtration is key. For HATU/HBTU, chromatography is almost always necessary to remove the tetramethylurea and HOBt/HOAt byproducts.

  • Racemization: When coupling chiral, N-protected amino acids to a quinoline carboxylic acid (or vice versa), use of HATU or the EDC/HOBt combination at 0 °C is strongly recommended to preserve stereochemical integrity.[10]

  • Quinoline Nitrogen Interference: The quinoline nitrogen is basic and can be protonated by strong acids or react with highly electrophilic reagents. In the protocols described (amide coupling, Steglich, and Fischer esterification), this is generally not a significant issue. The organic bases used in coupling reactions are stronger, and the acidic conditions in Fischer esterification primarily protonate the more basic carbonyl oxygen. However, if using extremely harsh conditions or highly reactive electrophiles, protection of the quinoline nitrogen as an N-oxide may be considered, although this is rarely necessary for simple carboxyl group functionalization.

Conclusion

The functionalization of the carboxylic acid group on quinoline rings is a foundational activity in modern synthetic and medicinal chemistry. By understanding the mechanisms and rationale behind the choice of reagents and conditions for amide bond formation and esterification, researchers can efficiently and reliably generate diverse libraries of quinoline derivatives. The protocols detailed herein, from the classic acyl chloride and Fischer methods to the milder and more efficient HATU and Steglich couplings, provide a validated toolkit for scientists to advance their research in drug discovery and beyond.

References

  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]

  • Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 14, 2026, from [Link]

  • The Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved February 14, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC. Retrieved February 14, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved February 14, 2026, from [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. (2014). Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]

  • Carboxylic Acid + SOCl2. (n.d.). ReactionWeb.io. Retrieved February 14, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 14, 2026, from [Link]

  • Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved February 14, 2026, from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. Retrieved February 14, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 14, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Article. (2014). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. (n.d.). OrgoSolver. Retrieved February 14, 2026, from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). PMC. Retrieved February 14, 2026, from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved February 14, 2026, from [Link]

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Sources

Troubleshooting & Optimization

overcoming steric hindrance in 6,8-dichloroquinoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming challenges in the functionalization of 6,8-dichloroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging scaffold. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.

Understanding the Challenge: The Steric Hurdle at C8

The functionalization of 6,8-dichloroquinoline presents a unique set of challenges primarily due to the steric hindrance at the C8 position, which is flanked by the chloro-substituent and the fused benzene ring. This steric congestion can significantly impede the approach of catalysts and reagents, leading to low yields or complete lack of reactivity in common cross-coupling reactions. The key to success lies in the careful selection of catalysts, ligands, and reaction conditions to overcome this steric barrier.

Frequently Asked Questions (FAQs)

Q1: Why is the C8 position of 6,8-dichloroquinoline so difficult to functionalize compared to the C6 position?

A1: The primary reason for the reduced reactivity at the C8 position is steric hindrance. The C8 carbon is situated in the "bay region" of the quinoline scaffold, sterically shielded by the peri-hydrogen at the C1 position of the fused ring. This steric congestion makes it difficult for the palladium catalyst to perform the initial oxidative addition step, which is a crucial part of the catalytic cycle in most cross-coupling reactions.[1] In contrast, the C6 position is more sterically accessible, allowing for easier access of the catalyst and reagents.

Q2: Can I achieve selective functionalization at the C6 position while leaving the C8-Cl bond intact?

A2: Yes, selective functionalization at the C6 position is achievable due to its higher reactivity. By using standard palladium catalysts and ligands under milder conditions, you can often favor mono-functionalization at the C6 position. The choice of a less bulky ligand and lower reaction temperatures can enhance this selectivity.

Q3: What are the most suitable cross-coupling reactions for functionalizing 6,8-dichloroquinoline?

A3: Palladium-catalyzed cross-coupling reactions are the most effective methods for this purpose. The most commonly employed and successful reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. It is widely used due to the commercial availability and stability of the boron reagents.[2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines. This reaction is crucial for the synthesis of many biologically active compounds.[3][4]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, which are versatile handles for further transformations.[5][6]

Q4: Are there any alternatives to palladium-catalyzed cross-coupling for functionalizing this scaffold?

A4: While palladium catalysis is the most established method, C-H activation strategies are an emerging alternative.[7] These methods offer the advantage of not requiring a pre-functionalized starting material (like a boronic acid). However, achieving regioselectivity on the quinoline core can be challenging and often requires specific directing groups. For 6,8-dichloroquinoline, this approach is less explored and may require significant optimization.

Troubleshooting Guide

Issue 1: Low to no yield in Suzuki-Miyaura coupling at the C8 position.

Possible Causes & Solutions:

  • Inefficient Oxidative Addition due to Steric Hindrance: This is the most common reason for failure. The palladium catalyst struggles to access the C8-Cl bond.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated palladium species, which is more reactive in the oxidative addition step.[8] Examples include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or cataCXium® A.

  • Suboptimal Base: The base plays a critical role in the transmetalation step.

    • Solution: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for hindered substrates.

  • Poor Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the catalytic species.

    • Solution: High-boiling point, polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, or a mixture of toluene/water or dioxane/water are good starting points.

  • Catalyst Decomposition: At the high temperatures often required for these reactions, the catalyst can decompose, leading to the formation of inactive palladium black.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Using a pre-catalyst can also improve stability.

Issue 2: Incomplete conversion in Buchwald-Hartwig amination at the C8 position.

Possible Causes & Solutions:

  • Sterically Demanding Amine: If the amine you are trying to couple is also bulky, this will exacerbate the steric hindrance.

    • Solution: In addition to using bulky ligands, increasing the reaction temperature and time may be necessary. In some cases, using a less hindered amine might be the only viable option.

  • Inappropriate Ligand Choice: The choice of ligand is critical for the Buchwald-Hartwig amination.

    • Solution: For sterically hindered aryl chlorides, ligands like BrettPhos and RuPhos have shown excellent performance.[9] These ligands are designed to accelerate the reductive elimination step, which can be slow for hindered substrates.

  • Base Incompatibility: The choice of base can significantly impact the outcome of the reaction.

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.

Issue 3: Formation of side products in Sonogashira coupling.

Possible Causes & Solutions:

  • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially in the presence of copper co-catalysts.

    • Solution: Consider a copper-free Sonogashira protocol. The use of specific ligands can facilitate the reaction without the need for a copper co-catalyst. Alternatively, ensure your copper(I) source is of high quality and used in catalytic amounts.

  • Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom can occur, especially at high temperatures.

    • Solution: Optimize the reaction temperature and time. Using a more active catalyst system may allow for lower reaction temperatures, minimizing this side reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at the C8 Position of 6,8-Dichloroquinoline

This protocol is a starting point and may require optimization for your specific boronic acid.

Materials:

  • 6,8-dichloroquinoline

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene/H₂O (10:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 6,8-dichloroquinoline, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • In a separate flask, prepare a solution of Pd₂(dba)₃ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the toluene/H₂O solvent mixture.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination at the C8 Position of 6,8-Dichloroquinoline

This protocol is a general guideline and may need to be adjusted based on the specific amine used.

Materials:

  • 6,8-dichloroquinoline

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, RuPhos, and NaOtBu.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by the amine and 6,8-dichloroquinoline.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Ligands for Cross-Coupling of Sterically Hindered 8-Chloroquinolines

Reaction TypeRecommended LigandsKey Advantages
Suzuki-MiyauraSPhos, XPhos, RuPhosHigh activity for aryl chlorides, promotes oxidative addition.[8]
Buchwald-HartwigBrettPhos, RuPhosExcellent for coupling a wide range of amines, including primary and secondary.[9]
SonogashiracataCXium® A, SPhosEffective in copper-free conditions, reducing side reactions.

Visualizations

Caption: Steric hindrance at the C8 position of 6,8-dichloroquinoline.

Catalytic_Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation (R-M) C->D E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R F->G

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 6,8-Dichloro vs. 6-Chloro Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6,8-dichloroquinoline versus 6-chloroquinoline derivatives. It is designed for medicinal chemists and researchers, focusing on Structure-Activity Relationships (SAR), specific biological targets, and experimental validation.

Executive Summary

The biological performance of quinoline derivatives hinges critically on the substitution pattern of the benzenoid ring. While the 6-chloro substitution is a classic pharmacophore offering a balance of lipophilicity and electronic withdrawal (enhancing acidity of the ring nitrogen), the 6,8-dichloro motif introduces significant steric bulk and metabolic blockade at the C8 position.

  • 6-Chloroquinoline: Generally superior for targets requiring precise steric fits (e.g., bacterial PqsR inhibition) where the 8-position must remain unsubstituted to avoid steric clash.

  • 6,8-Dichloroquinoline: Preferred in antiparasitic scaffolds (e.g., antimalarials like WR7930) where high lipophilicity (LogP) and metabolic stability against oxidative dehalogenation are required.

Mechanistic & Physicochemical Comparison

Electronic and Steric Effects

The addition of a second chlorine atom at C8 fundamentally alters the physicochemical profile of the scaffold.

Feature6-Chloroquinoline6,8-DichloroquinolineImpact on Bioactivity
LogP (Lipophilicity) Moderate (~2.5 - 3.0)High (~3.2 - 3.8)6,8-diCl enhances membrane permeability but decreases aqueous solubility.
Steric Hindrance LowHigh (Peri-effect)The 8-Cl substituent creates a "peri-effect" with the quinoline nitrogen (N1) or C1 substituents, often blocking binding in tight enzymatic pockets.
Metabolic Stability Susceptible at C8High6,8-diCl blocks the C8 metabolic soft spot, prolonging half-life in vivo.
pKa (Ring Nitrogen) ~4.9~3.86,8-diCl is less basic due to the inductive effect of two halogens, affecting protonation-dependent transport (e.g., into the parasite food vacuole).

Case Studies: Target-Specific Performance

Case A: Antibacterial Activity (PqsR Inhibition)

Target:Pseudomonas aeruginosa PqsR (quorum sensing receptor).

  • 6-Chloro Derivative: Active (IC50 ≈ 1.0 µM) . The 6-chloro substituent occupies a hydrophobic pocket perfectly, enhancing binding affinity.

  • 6,8-Dichloro Derivative: Inactive . The introduction of the 8-chloro atom causes a steric clash within the ligand-binding domain (LBD), completely abolishing activity.

  • Key Insight: For bacterial quorum sensing targets, the 8-position must remain open.

Case B: Anticancer Activity (Quinone Reductase 2 - QR2)

Target: Quinone Reductase 2 (detoxification enzyme implicated in chemoresistance).

  • 6-Chloro Derivative: Potent (IC50 = 3.3 µM) .

  • 6,8-Dichloro Derivative: Slightly Less Potent (IC50 = 5.6 µM) .

  • Key Insight: Unlike PqsR, the QR2 active site tolerates the 8-chloro substituent. However, it does not provide additional binding energy, making the 6-chloro analog the more ligand-efficient choice.

Case C: Antimalarial Activity (Mefloquine Analogs)

Target: Hemozoin biocrystallization / Mitochondrial function.

  • Reference Compound: WR7930 (6,8-dichloro-2-phenyl-α-(2-piperidyl)-4-quinolinemethanol).[1]

  • Performance: WR7930 exhibits potent antimalarial activity, comparable to Mefloquine.[2]

  • Key Insight: The 6,8-dichloro pattern mimics the lipophilic and metabolic resistance properties of the bis-trifluoromethyl groups in Mefloquine. Here, the 6,8-substitution is advantageous for bioavailability and half-life.

Visualizing the SAR Divergence

The following diagram illustrates how the addition of the C8-chlorine acts as a "molecular switch," activating antiparasitic pathways while deactivating specific bacterial targets.

SAR_Flow Base Quinoline Scaffold Sub6 6-Chloro Substitution (Electronic Activation) Base->Sub6 Sub68 6,8-Dichloro Substitution (Lipophilic/Steric Blockade) Base->Sub68 Target_PqsR Target: PqsR (Bacteria) Result: High Potency Sub6->Target_PqsR Optimal Fit Target_QR2 Target: QR2 (Cancer) Result: Moderate Potency (Tolerated but weaker) Sub6->Target_QR2 IC50: 3.3 µM Target_PqsR_Fail Target: PqsR (Bacteria) Result: INACTIVE (Steric Clash) Sub68->Target_PqsR_Fail Steric Hindrance Target_Malaria Target: Malaria (WR7930) Result: High Potency (Metabolic Stability) Sub68->Target_Malaria Bioavailability Sub68->Target_QR2 IC50: 5.6 µM

Caption: SAR divergence map showing how the 8-chloro substituent acts as a selectivity filter between bacterial and antiparasitic targets.

Experimental Protocols

Protocol A: Synthesis of 6,8-Dichloroquinoline-4-carboxylic Acid

This intermediate is the precursor for most bioactive derivatives (e.g., WR7930 analogs).

Reaction Type: Pfitzinger Reaction.[3] Reagents: 5,7-Dichloroisatin, Pyruvic acid, KOH (33%).

  • Dissolution: Suspend 5,7-dichloroisatin (1.0 eq) in 33% aqueous KOH (10 mL/g). Heat to 80°C until fully dissolved (ring opening to isatinate).

  • Condensation: Add pyruvic acid (1.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux (100-110°C) for 12 hours. The solution will darken.

  • Precipitation: Cool to room temperature. Acidify carefully with glacial acetic acid or HCl to pH 3-4.

  • Isolation: Filter the resulting precipitate (crude 6,8-dichloro-2-methylquinoline-4-carboxylic acid).

  • Purification: Recrystallize from ethanol/water.

Protocol B: PqsR Inhibition Assay (Reporter Gene Assay)

Used to verify the inactivity of 6,8-dichloro derivatives vs. 6-chloro.

  • Strain: P. aeruginosa PA14 carrying a pqsA::lux chromosomal fusion.

  • Culture: Grow bacteria in LB medium to OD600 = 0.05.

  • Treatment: Add test compounds (6-Cl and 6,8-diCl derivatives) at concentrations ranging from 0.1 µM to 100 µM.

  • Incubation: Incubate at 37°C for 4 hours.

  • Measurement: Measure luminescence (RLU) and normalize to OD600.

  • Validation: 6-Chloro compound should show dose-dependent reduction in luminescence (IC50 ~1 µM). 6,8-Dichloro should show no significant reduction compared to DMSO control.

Summary Data Table

Biological TargetCompound Class6-Chloro Activity6,8-Dichloro ActivityPreferred Scaffold
PqsR (Bacteria) QuinazolinonesHigh (IC50: 1 µM)Inactive (>100 µM)6-Chloro
QR2 (Cancer) AmmosamidesHigh (IC50: 3.3 µM)Moderate (IC50: 5.6 µM)6-Chloro
Hemozoin (Malaria) Methanol-quinolinesModerate High (WR7930)6,8-Dichloro
eIF4A (Cancer) Cyclopenta[b]quinolineHigh Low 6-Chloro

References

  • Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Source: Journal of Medicinal Chemistry (2011). URL:[Link]

  • Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. Source: Journal of Medicinal Chemistry (2019). URL:[Link]

  • Design and evaluation of new quinazolin-4(3H)-one derived PqsR antagonists as quorum sensing quenchers in Pseudomonas aeruginosa. Source: European Journal of Medicinal Chemistry (2021). URL:[Link]

  • Antischistosomal Activities of Mefloquine-Related Arylmethanols (WR7930 Study). Source: Antimicrobial Agents and Chemotherapy (2009). URL:[Link]

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues. Source: ResearchGate Review (2025). URL:[Link]

Sources

HPLC Purity Standards for 6,8-Dichloro-2-methylquinoline-4-carboxylic acid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 6,8-Dichloro-2-methylquinoline-4-carboxylic acid (CAS: 67059-22-7) Application: Critical intermediate for quinoline-based antimalarials, antibacterials, and auxin-type herbicides. The Challenge: Commercial supplies of this intermediate vary significantly in purity (95% Technical vs. >99% Analytical). Impurities such as unreacted 2,4-dichloroaniline and decarboxylated byproducts can artificially skew biological assay results (IC50 values) and disrupt downstream conjugation reactions.

This guide compares the performance of Certified Analytical Standards (Option A) against Technical Grade Synthesis Materials (Option B) , providing a validated HPLC protocol to distinguish between them.

Product Comparison: Analytical Standard vs. Technical Grade

The following table summarizes the critical differences observed when subjecting both grades to the standardized HPLC protocol defined in Section 3.

FeatureOption A: Analytical Standard (>99%)Option B: Technical Grade (~95-98%)
Primary Application Quantitative Assay, impurity profiling, biological screening calibration.Bulk synthesis intermediate.
Chromatographic Profile Single sharp peak at RT 8.4 min.Main peak + shoulder peaks (isomers) + late-eluting tail (starting material).
Impurity Content < 0.1% 2,4-Dichloroaniline.0.5 - 2.0% 2,4-Dichloroaniline; trace decarboxylated species.
Water Content (KF) < 0.5% (Dried/Desiccated).1.0 - 3.0% (Often hygroscopic due to residual salts).
UV Spectra Consistency Consistent

at 256 nm.
Baseline drift or shifts due to highly conjugated impurities.
Risk Factor Low.[1] Self-validating reference.High. Can inhibit Pd-catalysts in cross-coupling reactions.

Validated Experimental Protocol (HPLC-UV)

To objectively assess the purity of 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, the following Reverse-Phase HPLC method is recommended. This method is designed to resolve the carboxylic acid from its neutral precursors and decarboxylated byproducts.

Chromatographic Conditions[2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH is critical to suppress ionization of the carboxylic acid, ensuring retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Column Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary), then make up to volume with Water. (Conc: 1 mg/mL).

  • Working Standard: Dilute 1:10 to obtain 100 µg/mL for injection.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Impurity Profiling & Mechanism

Understanding the origin of impurities is essential for interpreting the HPLC data. The synthesis typically involves a Doebner-Miller type reaction or Pfitzinger modification using 2,4-dichloroaniline .

Synthesis Pathway & Impurity Origins (Graphviz)

SynthesisPathway Aniline 2,4-Dichloroaniline (Starting Material) Intermediate Schiff Base / Dihydroquinoline Aniline->Intermediate Impurity1 Impurity A: Unreacted Aniline Aniline->Impurity1 Residual Pyruvate Pyruvic Acid Pyruvate->Intermediate Aldehyde Acetaldehyde/Precursor Aldehyde->Intermediate Product 6,8-Dichloro-2-methyl quinoline-4-carboxylic acid Intermediate->Product Cyclization & Oxidation Impurity2 Impurity B: Decarboxylated Product (6,8-Dichloro-2-methylquinoline) Product->Impurity2 Thermal Degradation (-CO2)

Figure 1: Synthesis pathway showing the origin of critical impurities detectable by HPLC.

Interpreting the Chromatogram
  • Retention Time (RT) ~8.4 min: The target carboxylic acid.

  • RT ~10.5 min (Impurity A): 2,4-Dichloroaniline. Being less polar (no COOH group) and basic, it retains longer in the acidic mobile phase or elutes differently depending on pH.

  • RT ~12.0 min (Impurity B): 6,8-Dichloro-2-methylquinoline. The loss of the polar carboxylic acid group significantly increases hydrophobicity, causing late elution.

Quality Assurance Workflow

To ensure data integrity in drug development, the following decision tree should be applied when receiving a new batch of 6,8-Dichloro-2-methylquinoline-4-carboxylic acid.

QA_Workflow Start Receive Standard Visual Visual Inspection (Color/Texture) Start->Visual Solubility Solubility Test (DMSO/MeOH) Visual->Solubility HPLC HPLC Purity Check (Protocol Sec 3) Solubility->HPLC Decision Purity > 98.5%? HPLC->Decision Pass Approve for Biological Assay Decision->Pass Yes Fail Reject / Recrystallize Decision->Fail No

Figure 2: Quality Assurance decision tree for validating incoming reference standards.

Conclusion & Recommendations

For routine synthesis, Technical Grade material is acceptable provided that a recrystallization step (e.g., Ethanol/Water) is performed. However, for biological assays (IC50 determination) or analytical method validation , the use of a >99% Analytical Standard is non-negotiable. The presence of unreacted 2,4-dichloroaniline in lower-grade standards is cytotoxic and can produce false positives in cell-viability assays.

Recommendation:

  • For Synthesis: Purchase Technical Grade and purify.

  • For Analysis: Purchase Certified Reference Standards (MolCore, Sigma, or equivalent validated vendors).

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 63376271, 4,8-Dichloro-6-methylquinoline-2-carboxylic acid (Isomer Reference). Retrieved from [Link]

  • Organic Syntheses . 4,7-Dichloroquinoline and related carboxylic acid synthesis procedures. Coll. Vol. 3, p. 272. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 6,8-Dichloro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

6,8-Dichloro-2-methylquinoline-4-carboxylic acid (CAS: 67059-22-7) is a halogenated heterocyclic compound frequently utilized as a scaffold in medicinal chemistry for antimalarial and antibacterial drug discovery.

The Core Directive: Unlike standard organic acids, this compound contains two chlorine atoms on the quinoline ring. You must classify this as Halogenated Organic Waste. Failure to segregate this from non-halogenated solvents (e.g., Acetone, Methanol) can result in rejected waste shipments, regulatory fines (RCRA), and damage to standard incinerator scrubbers designed for non-halogenated streams.

This guide provides a self-validating workflow to ensure compliance with EPA regulations and Good Laboratory Practice (GLP).

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material against the following profile to ensure accurate waste stream designation.

PropertyDataOperational Implication
CAS Number 67059-22-7Unique identifier for waste labeling.
Molecular Formula C₁₁H₇Cl₂NO₂High Chlorine Content: Requires high-temperature incineration.
Physical State Solid (Powder)Dust hazard; requires particulate respiratory protection if uncontained.
Acidity (pKa) ~3.7 (Calculated)Incompatible with strong bases and oxidizers.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335)Treat as a contact hazard. Do not inhale dust.[1][3][4][5]
RCRA Status Characteristic Waste (Halogenated)Must be tracked from "Cradle to Grave".
Critical Segregation Protocols (The "Why" and "How")

Expert Insight: The most common compliance error in drug discovery labs is mixing halogenated solids or solutions with general organic waste.

  • The Mechanism of Failure: When halogenated compounds are incinerated at standard temperatures (<1100°C), they can form dioxins and furans. They also generate acidic vapors (HCl) that corrode standard incinerator scrubbers.

  • The Protocol:

    • Zero Tolerance Mixing: Never pour solutions containing this compound into the "Non-Halogenated" or "General Organic" waste carboy.

    • Dedicated Stream: Use the Red-Tagged (or lab-specific equivalent) "Halogenated Waste" stream.

Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, synthesis byproducts, or excess weighing samples.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid carefully using a chemically resistant spatula. Avoid generating dust.[1][2][3][4][5]

  • Labeling:

    • Affix a hazardous waste tag immediately.[6]

    • Mandatory Text: "Hazardous Waste - Solid - Toxic/Irritant."

    • Constituents: Write "6,8-Dichloro-2-methylquinoline-4-carboxylic acid" (Do not use abbreviations).

  • Closure: Screw the lid tight. Do not leave open in the fume hood.

Scenario B: Disposal of Solutions (HPLC Waste / Mother Liquor)

Applicable for: Reaction mixtures, HPLC eluents, or dissolved samples.

  • pH Check: If the solution is highly acidic (pH < 2) due to the carboxylic acid moiety, neutralize to pH 5-9 using a mild base (e.g., Sodium Bicarbonate) before adding to the waste carboy to prevent exothermic reactions or gas evolution in the drum.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is 99% Methanol (non-halogenated) and only 1% Dichloroquinoline, the entire mixture is now classified as Halogenated Waste.

  • Log Entry: Record the volume and concentration on the waste log attached to the carboy.

Scenario C: Contaminated Debris

Applicable for: Gloves, weighing boats, paper towels, and syringe filters.

  • Bagging: Place all contaminated items into a clear, heavy-duty plastic bag (minimum 4 mil thickness).

  • Secondary Containment: Place the bag into the solid hazardous waste drum/pail.

  • Prohibition: NEVER throw contaminated weighing boats into the regular trash or biohazard bins.

Visual Decision Tree: Disposal Logic

The following diagram illustrates the critical decision points for disposing of 6,8-Dichloro-2-methylquinoline-4-carboxylic acid.

DisposalWorkflow Start Start: Waste Identification (6,8-Dichloro-2-methylquinoline-4-carboxylic acid) StateCheck What is the physical state? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Dissolved in Solution StateCheck->LiquidPath Reaction Mix/HPLC DebrisPath Contaminated Debris (Gloves, Wipes) StateCheck->DebrisPath Consumables SolidContainer Select HDPE Wide-Mouth Jar SolidPath->SolidContainer LiquidCheck Is pH < 2? LiquidPath->LiquidCheck Bagging Double Bag in Clear Plastic DebrisPath->Bagging SolidLabel Label: 'Hazardous Waste - Solid' List full chemical name SolidContainer->SolidLabel SolidFinal Store in Satellite Accumulation Area SolidLabel->SolidFinal Neutralize Neutralize with NaHCO3 to pH 5-9 LiquidCheck->Neutralize Yes HaloStream Select 'HALOGENATED' Waste Carboy LiquidCheck->HaloStream No Neutralize->HaloStream LiquidLabel Log Volume & Concentration HaloStream->LiquidLabel LiquidFinal Cap Tightly & Store in Secondary Containment LiquidLabel->LiquidFinal DebrisFinal Dispose in Solid Hazardous Waste Drum Bagging->DebrisFinal

Caption: Decision matrix for segregating solid, liquid, and debris waste streams to ensure RCRA compliance.

Emergency Spill Response

In the event of a spill, immediate action prevents exposure and environmental contamination.[2][4][7]

ScenarioImmediate ActionCleanup Protocol
Powder Spill Do not sweep dry. This generates dust.1. Cover with wet paper towels to suppress dust.2. Scoop up wet material.3. Place in hazardous waste bag.4. Wipe area with soap and water.[1][3][4][5]
Liquid Spill Evacuate immediate area if fumes are present.1. Absorb with vermiculite or spill pads.2. Do not use combustible materials (sawdust) if oxidizers are present.3. Dispose of absorbent as Halogenated Solid Waste .
Skin Contact Remove contaminated clothing.[2][4][5]Flush with water for 15 minutes. Seek medical attention if irritation persists.
Regulatory Framework & Compliance

This protocol is grounded in the following regulatory standards. Adherence guarantees "Cradle-to-Grave" liability protection for your facility.

  • EPA RCRA (40 CFR 261.3): Defines "Hazardous Waste." While not explicitly P-listed, the halogen content and toxicity characteristics mandate management as hazardous waste [1].[6]

  • EPA Halogenated Solvent Guidelines: Mandates segregation of halogenated solvents to prevent the formation of dioxins during incineration [2].

  • OSHA Hazard Communication (29 CFR 1910.1200): Requires accurate labeling of all secondary containers with specific hazard warnings (Irritant, Respiratory Hazard) [3].

References
  • United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[8] [Link][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200. [Link]

  • PubChem. 4,8-Dichloro-6-methylquinoline-2-carboxylic acid (Compound Summary).[9] National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

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6,8-Dichloro-2-methylquinoline-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.